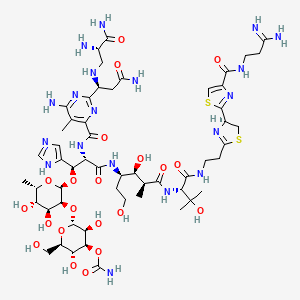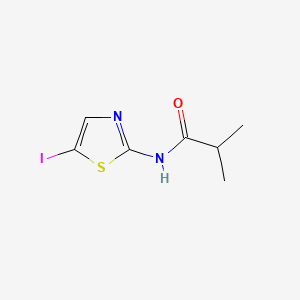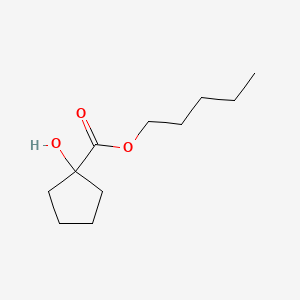
Sodium tetrachloroplatinate(II) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrachloroplatinate(II) hydrate, also known as Sodium platinum chloride hydrate, Sodium chloroplatinate(II) hydrate, and Sodium tetrachloroplatinate, is a chemical compound with the molecular formula Na2PtCl4.xH2O (x=3) . and is used as a chemical intermediate .
Molecular Structure Analysis
The molecular weight of Sodium tetrachloroplatinate(II) hydrate is 400.9 g/mol . The InChI string representation of its structure isInChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 . The canonical SMILES representation is O.[Na+].[Na+].ClPt-2(Cl)Cl . Physical And Chemical Properties Analysis
Sodium tetrachloroplatinate(II) hydrate appears as a reddish-brown powder . It has a melting point of 100°C . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Complex Formation in Chemical Reactions
Sodium tetrachloroplatinate(II) is involved in complex chemical reactions. A study by Kasahara et al. (1969) showed its reaction with 2-vinylpyridine in various alcohols, leading to the formation of σ-bonded complexes with palladium and platinum, highlighting its role in creating covalent metal-carbon bonds (Kasahara, Tanaka, & Izumi, 1969).
Hydrolysis Kinetics
Wu et al. (1990) examined the stepwise hydrolysis of tetrachloroplatinate(II) in basic solutions, using 195 Pt NMR spectroscopy. This study provides insight into the sequential reactions and spectral characteristics of each Pt(II) species, showcasing the compound's role in hydrolysis kinetics (Wu, Schwederski, & Margerum, 1990).
Novel Polyoxometalate Synthesis
In 2014, Izarova et al. reported the synthesis of a novel tetrapalladium(II)-containing polyoxometalate using sodium tetrachloroplatinate(II), demonstrating its utility in synthesizing complex inorganic compounds (Izarova, Maksimovskaya, Willbold, & Kögerler, 2014).
Gas Hydrate Formation Studies
Hoseinynezhad and Varaminian (2019) investigated the impact of sodium halide salts, including compounds similar to sodium tetrachloroplatinate(II), on the kinetics of tetrahydrofuran hydrate formation. This research highlights the role of sodium-based compounds in influencing hydrate growth rates (Hoseinynezhad & Varaminian, 2019).
Sodium Hydration in Water Clusters
Barnett and Landman (1993) explored the hydration of sodium in water clusters, providing insights into the behavior of sodium compounds like sodium tetrachloroplatinate(II) in aqueous environments (Barnett & Landman, 1993).
Synthesis of Platinum(II)-Olefin Complexes
Hartley (1971) described a novel synthesis method for platinum(II)-olefin complexes using sodium tetrachloroplatinate(II), demonstrating its role in synthesizing organometallic compounds (Hartley, 1971).
Thermal Energy Storage Applications
Purohit and Sistla (2020) reviewed the use of salt hydrates like sodium tetrachloroplatinate(II) in thermal energy storage applications. These compounds are used as phase change materials due to their high latent heat value and good thermal conductivity (Purohit & Sistla, 2020).
Safety And Hazards
Sodium tetrachloroplatinate(II) hydrate is classified as Acute Tox. 3 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1 . It is toxic if swallowed (H301), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) .
Eigenschaften
CAS-Nummer |
14460-25-4 |
|---|---|
Produktname |
Sodium tetrachloroplatinate(II) hydrate |
Molekularformel |
Cl4H2Na2OPt |
Molekulargewicht |
400.879 |
IUPAC-Name |
disodium;tetrachloroplatinum(2-);hydrate |
InChI |
InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |
InChI-Schlüssel |
GIEPPPFPHULPBK-UHFFFAOYSA-J |
SMILES |
O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium](/img/structure/B576722.png)
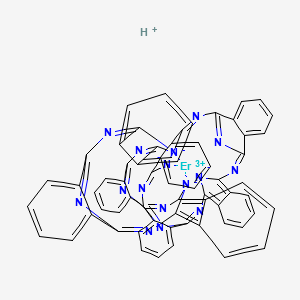
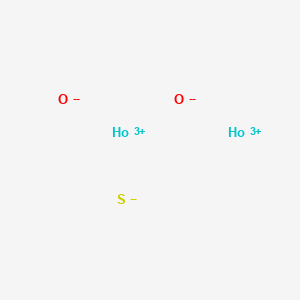
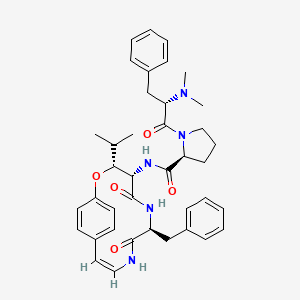
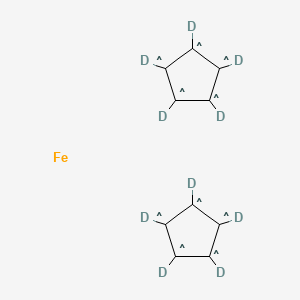

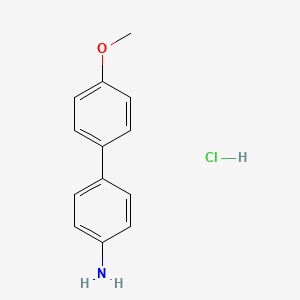
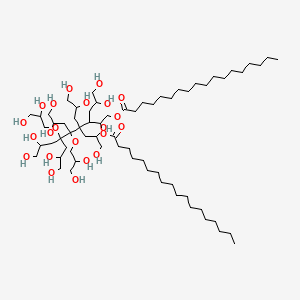
![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)
